5-Chloro-2-(oxetan-3-yloxy)pyridine
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the design of a vast array of functional molecules. Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and catalysts. The introduction of specific substituents onto the pyridine ring is a well-established strategy for fine-tuning the electronic, steric, and physicochemical properties of the resulting molecule.
The study of 5-Chloro-2-(oxetan-3-yloxy)pyridine is situated within a dynamic area of heterocyclic chemistry that seeks to explore novel chemical space by incorporating unique and functionally advantageous substituents. The presence of a chlorine atom at the 5-position and an oxetan-3-yloxy group at the 2-position of the pyridine ring creates a molecule with a distinct profile, offering new avenues for molecular interactions and synthetic transformations. Research in this area is driven by the potential for these decorated pyridines to serve as versatile building blocks for more complex molecular targets.
Significance of Pyridine and Oxetane (B1205548) Motifs in Synthetic Strategy and Chemical Space Exploration
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and bioavailability. nih.gov The chlorination pattern, as seen in this compound, further modulates the electronic properties of the ring and provides a handle for further functionalization through cross-coupling reactions.
The oxetane motif, a four-membered saturated ring containing one oxygen atom, has gained considerable traction in drug discovery in recent years. researchgate.net Historically viewed as synthetically challenging and potentially unstable, oxetanes are now recognized for their ability to confer desirable physicochemical properties upon a parent molecule. researchgate.net The incorporation of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional alkyl or cycloalkyl substituents. researchgate.net The strained nature of the oxetane ring can also pre-organize the conformation of a molecule, potentially leading to higher binding affinity with biological targets. nih.gov
The combination of the well-established pyridine core with the increasingly popular oxetane moiety in this compound represents a strategic approach to expanding chemical space. This combination allows chemists to leverage the known benefits of the pyridine scaffold while introducing the advantageous properties of the oxetane group.
Overview of Key Academic Research Directions for this compound
While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, the study of this and closely related molecules is progressing along several key lines of inquiry, primarily within the context of medicinal chemistry and drug discovery. The existence of related compounds such as 5-Chloro-6-(oxetan-3-yloxy)pyridin-3-amine in chemical supplier catalogs suggests its utility as a building block in synthetic campaigns. google.com
One major research direction is the use of this compound as an intermediate in the synthesis of more complex bioactive molecules. The chlorine atom on the pyridine ring is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The oxetane-ether linkage is generally stable under many reaction conditions, making it a robust component during multi-step syntheses.
A plausible synthetic route to this compound itself likely involves the nucleophilic substitution reaction between 5-chloro-2-hydroxypyridine (B146416) and a suitable 3-halooxetane or oxetan-3-ol (B104164) under basic conditions. The starting material, 5-chloro-2-hydroxypyridine, is commercially available and its chemistry is well-documented. google.com
Furthermore, research is implicitly being conducted on the biological activity of molecules containing the this compound fragment. Given the prevalence of substituted pyridines in pharmaceuticals, it is highly probable that this scaffold is being investigated as a component of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug candidates. The unique combination of the chlorinated pyridine and the oxetane ether is likely being explored for its ability to optimize ligand-protein interactions and improve drug-like properties.
Below is a table summarizing the key properties and research interests associated with the constituent motifs of this compound.
| Motif | Key Properties | Primary Research Interests |
| 5-Chloropyridine | - Aromatic, heterocyclic core- Modulated electronics due to chlorine- Site for cross-coupling reactions | - Scaffold for pharmaceuticals and agrochemicals- Building block in organic synthesis- Tuning of physicochemical properties |
| Oxetane-3-oxy | - Small, polar, saturated heterocycle- Improves aqueous solubility- Enhances metabolic stability- Can improve binding affinity | - Bioisosteric replacement for other groups- Introduction of favorable drug-like properties- Exploration of novel chemical space |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXPGNLSKEGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Chemistry of 5 Chloro 2 Oxetan 3 Yloxy Pyridine
Reactions at the Pyridine (B92270) Ring System of 5-Chloro-2-(oxetan-3-yloxy)pyridine
The reactivity of the pyridine core in this compound is significantly influenced by its substituents. The chlorine atom at the 5-position and the oxetan-3-yloxy group at the 2-position, along with the inherent electronic nature of the pyridine nitrogen, govern the regioselectivity and feasibility of various transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When such reactions do occur, they typically direct the incoming electrophile to the meta-position (C-3 or C-5). In this compound, the directing effects of the substituents must be considered.
Pyridine Nitrogen: Strongly deactivating and meta-directing (to positions 3 and 5).
2-(Oxetan-3-yloxy) group: This alkoxy group is an activating, ortho-, para-director. It activates the C-3 and C-5 positions through resonance donation of the oxygen lone pair.
5-Chloro group: This is a deactivating, ortho-, para-director. It deactivates the ring through induction but directs incoming electrophiles to the C-4 and C-6 positions.
Nucleophilic Aromatic Substitution on the Pyridine Core
The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile. libretexts.org A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 5-substituted pyridine derivatives.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | R₂NH | 5-(Dialkylamino)-2-(oxetan-3-yloxy)pyridine |
| Alkoxide | RONa | 5-Alkoxy-2-(oxetan-3-yloxy)pyridine |
| Thiolate | RSNa | 5-(Alkylthio)-2-(oxetan-3-yloxy)pyridine |
These reactions are foundational for introducing a wide array of functional groups at the 5-position of the pyridine ring.
Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position
The carbon-chlorine bond at the 5-position is an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent, such as a boronic acid or ester, to form a C-C bond. researchgate.netharvard.edulibretexts.orgyonedalabs.com This is a versatile method for introducing aryl or vinyl substituents.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orglibretexts.orgwikipedia.orgresearchgate.netyoutube.com It is a key method for synthesizing arylamines.
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the chloropyridine with a terminal alkyne to form a C-C triple bond. organic-chemistry.orgwikipedia.orgbeilstein-journals.orglibretexts.orgyoutube.com This is a direct route to arylalkynes.
Heck Reaction: In the Heck reaction, the chloropyridine is coupled with an alkene under palladium catalysis to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.govlibretexts.org
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp) |
Reductive Transformations of the Pyridine Ring
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This transformation typically requires catalytic hydrogenation under pressure.
Commonly used catalysts for pyridine reduction include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts. researchgate.netresearchgate.net The reaction conditions, such as solvent, temperature, and pressure, can influence the efficiency and selectivity of the reduction. For instance, hydrogenation is often carried out in acidic media (e.g., acetic acid) to protonate the pyridine nitrogen, which facilitates the reduction. researchgate.net It is important to note that under certain conditions, hydrogenolysis of the C-Cl bond may compete with or precede the ring reduction.
Alternatively, reduction can be achieved using chemical reducing agents. While sodium borohydride (B1222165) is generally not strong enough to reduce a neutral pyridine ring, it can reduce pyridinium (B92312) salts. rsc.orgcdnsciencepub.comcdnsciencepub.com Therefore, quaternization of the pyridine nitrogen with an alkyl halide, followed by reduction with NaBH₄, provides a two-step method to access di- or tetrahydropyridine (B1245486) derivatives.
Oxidative Transformations of the Pyridine System
The nitrogen atom of the pyridine ring is susceptible to oxidation, most commonly leading to the formation of a pyridine N-oxide. This transformation can be achieved using various oxidizing agents.
Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of pyridines to their N-oxides. aakash.ac.inbritannica.com
Hydrogen Peroxide: In the presence of a catalyst, such as a rhenium-based complex or titanium silicalite, hydrogen peroxide can serve as an efficient and green oxidizing agent for N-oxide formation. organic-chemistry.org
Sodium Perborate or Percarbonate: These are stable, solid sources of peroxide that can effect the N-oxidation of pyridines, often in acetic acid. organic-chemistry.org
The resulting N-oxide is a versatile intermediate. semanticscholar.orgresearchgate.netscripps.edu The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack and can also facilitate electrophilic substitution. The N-oxide can be subsequently removed by deoxygenation, for example, with PCl₃ or PPh₃.
Reactivity of the Oxetan-3-yloxy Moiety in this compound
The oxetane (B1205548) ring in the 2-(oxetan-3-yloxy) substituent is a four-membered cyclic ether. Due to its ring strain, it is more reactive than its five- and six-membered counterparts, tetrahydrofuran (B95107) and tetrahydropyran, respectively. cdnsciencepub.com
The primary reactivity of the oxetane moiety involves ring-opening reactions, which can be initiated by electrophiles (Lewis or Brønsted acids) or, in some cases, nucleophiles. rsc.orgcdnsciencepub.com
Under strong acidic conditions, the ether oxygen of the oxetane can be protonated, making the ring susceptible to nucleophilic attack. This can lead to the formation of a 1,3-diol derivative. The ether linkage connecting the oxetane to the pyridine ring could also be a site of cleavage under harsh acidic or basic conditions, although this is generally less facile than the opening of the strained oxetane ring.
The stability of the oxetane ring is also influenced by its substitution pattern. While the title compound features a 3-oxy substituent, it lacks gem-disubstitution at the 3-position, which is known to enhance stability by sterically shielding the ring from nucleophilic attack. researchgate.net Therefore, care must be taken when subjecting this compound to strongly acidic or nucleophilic conditions to avoid unintended reactions involving the oxetane moiety. However, under many standard organic reaction conditions, particularly those that are neutral or mildly basic, the oxetane ring is expected to be stable. cdnsciencepub.com
Ring-Opening Reactions of the Oxetane Nucleus
The oxetane ring in this compound is a strained four-membered heterocycle, making it susceptible to ring-opening reactions under various conditions. magtech.com.cn These reactions are primarily driven by the relief of ring strain and can be initiated by nucleophiles or acids.
Strong nucleophiles typically attack the less sterically hindered carbon atoms of the oxetane ring. magtech.com.cn In the presence of acid, even weak nucleophiles can open the ring, with the attack often occurring at the more substituted carbon atom due to electronic effects. magtech.com.cn For instance, acid-catalyzed methanolysis of a related 2-(oxetan-3-yloxy)pyridine (B2940965) derivative proceeds through a carbocation intermediate. nih.gov Reductive ring-opening with reagents like lithium aluminum hydride can also be employed to yield diol intermediates. nih.gov
The regioselectivity of these ring-opening reactions is a critical aspect, influenced by both steric and electronic factors within the molecule. magtech.com.cn
Transformations Involving the Ether Linkage
The ether linkage in this compound is generally stable under many reaction conditions. researchgate.netsoton.ac.uk Cleavage of this aryl ether bond typically requires harsh conditions, such as the use of strong acids like HBr or HI. researchgate.netnih.gov Under such acidic conditions, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. For aryl alkyl ethers, this cleavage consistently yields a phenol (B47542) and an alkyl halide. nih.gov Diaryl ethers, in contrast, are generally resistant to acid cleavage. nih.gov
Reactivity of the Chloro Substituent in this compound
The chlorine atom at the 5-position of the pyridine ring is a key site for functionalization through various cross-coupling and substitution reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The chloro group of this compound can participate in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.orgnih.gov
The Suzuki-Miyaura coupling allows for the reaction of the chloropyridine with boronic acids or their derivatives. organic-chemistry.orgorganic-chemistry.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized palladium catalysts and ligands can facilitate this transformation. organic-chemistry.org These reactions typically require a base to activate the boronic acid. organic-chemistry.org
| Coupling Reaction | Reactants | Catalyst System (Typical) |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(OAc)₂, Phosphine (B1218219) ligand, Base |
| Sonogashira | This compound, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base |
| Heck | This compound, Alkene | Pd(OAc)₂, Phosphine ligand, Base |
The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. organic-chemistry.orgnrochemistry.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.com The reactivity of aryl halides in Sonogashira couplings follows the order I > OTf > Br > Cl, making the coupling of aryl chlorides more challenging. nrochemistry.com
The Heck reaction facilitates the coupling of the chloropyridine with an alkene. nih.govlibretexts.org This palladium-catalyzed reaction generally proceeds with trans selectivity. nih.gov The mechanism involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Nucleophilic Displacement Reactions of the Chlorine Atom
The chlorine atom on the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comrsc.org The pyridine nitrogen atom activates the ortho and para positions towards nucleophilic attack. youtube.com In this compound, the chlorine is at the 5-position, which is para to the nitrogen, making it susceptible to substitution.
These reactions are often facilitated by electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride. youtube.com
Chemoselectivity and Regioselectivity in Complex Transformations of this compound
In molecules with multiple reactive sites like this compound, achieving chemoselectivity and regioselectivity is crucial for synthetic utility. nih.govresearchgate.net
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of palladium-catalyzed couplings, the differential reactivity of various halogens can be exploited. For instance, in a molecule containing both a chloro and a triflate group, it is possible to selectively react one over the other by carefully choosing the palladium catalyst and ligands. nih.gov Bulky, electron-rich phosphine ligands can favor the activation of the C-Cl bond. nih.gov
Regioselectivity , the control of the position of reaction, is also a key consideration. In nucleophilic aromatic substitution reactions on substituted pyridines, the position of the incoming nucleophile is directed by the electronic properties of the ring and the existing substituents. researchgate.net Similarly, in direct C-H functionalization reactions, the choice of ligand can influence which C-H bond is activated. nih.gov
The interplay between the oxetane ring, the ether linkage, and the chloro-substituted pyridine ring allows for a range of selective transformations. For example, under conditions where the chloro group is undergoing a palladium-catalyzed coupling, the oxetane ring and ether linkage can remain intact if the reaction conditions are sufficiently mild. Conversely, harsh acidic conditions used for ether cleavage would likely also lead to the opening of the strained oxetane ring.
Mechanistic Investigations of Reactions Involving 5 Chloro 2 Oxetan 3 Yloxy Pyridine
Kinetic Studies of Key Transformation Pathways
Kinetic studies are essential for determining the rate of a chemical reaction and understanding how this rate is influenced by the concentration of reactants, catalysts, and other reaction parameters. For a key transformation of 5-Chloro-2-(oxetan-3-yloxy)pyridine, such as its reaction with a nucleophile (e.g., piperidine), kinetic analysis can help differentiate between possible mechanisms, like a concerted SNAr pathway versus a two-step Meisenheimer complex pathway.
A series of experiments would be designed to measure the initial reaction rates under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the substrate. The reaction progress would be monitored over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The rate law for the reaction can be expressed as: Rate = k_obs [this compound]
Where k_obs is the observed pseudo-first-order rate constant. By plotting the natural logarithm of the substrate concentration versus time, a linear relationship would confirm a first-order dependence on the substrate. The experiment would be repeated at various concentrations of the nucleophile to determine the order of the reaction with respect to the nucleophile. If a plot of k_obs versus the nucleophile concentration is linear and passes through the origin, it suggests a simple second-order process, first-order in each reactant.
Hypothetical Kinetic Data for the Reaction with Piperidine (B6355638)
Below is an interactive table presenting hypothetical kinetic data for the nucleophilic substitution reaction. This data illustrates how the observed rate constant (k_obs) might change with varying concentrations of the nucleophile at a constant temperature.
| Experiment | [this compound] (M) | [Piperidine] (M) | Initial Rate (M/s) | k_obs (s⁻¹) |
| 1 | 0.01 | 0.1 | 1.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |
| 2 | 0.01 | 0.2 | 3.0 x 10⁻⁶ | 3.0 x 10⁻⁴ |
| 3 | 0.01 | 0.3 | 4.5 x 10⁻⁶ | 4.5 x 10⁻⁴ |
| 4 | 0.01 | 0.4 | 6.0 x 10⁻⁶ | 6.0 x 10⁻⁴ |
From this illustrative data, the second-order rate constant (k₂) can be calculated as k₂ = k_obs / [Piperidine], yielding a consistent value of approximately 1.5 x 10⁻³ M⁻¹s⁻¹, supporting a second-order rate law.
Isotopic Labeling Experiments for Elucidating Reaction Mechanisms
Isotopic labeling is a powerful technique to trace the fate of specific atoms or functional groups throughout a reaction. nih.gov For reactions involving this compound, isotopes such as ¹³C, ¹⁵N, or ¹⁸O could be incorporated to clarify ambiguous mechanistic points. nih.govresearchgate.net For instance, in a potential acid-catalyzed ring-opening of the oxetane (B1205548) moiety, labeling the ether oxygen with ¹⁸O would be informative.
If the reaction proceeds via an SN1-like mechanism, the oxetane ring would open to form a carbocation, which could then be attacked by a nucleophile. If the reaction is conducted in H₂¹⁸O, the resulting diol product would incorporate the ¹⁸O from the solvent. Conversely, if the mechanism is SN2-like, attack by an external nucleophile would occur at one of the oxetane carbons, and the original ¹⁸O-labeled ether oxygen would be retained in the final product structure.
Illustrative Isotopic Labeling Scheme:
Consider the hydrolysis of the oxetane ring. By synthesizing 5-Chloro-2-(oxetan-3-[¹⁸O]-yloxy)pyridine and subjecting it to hydrolysis, the position of the ¹⁸O label in the product can be determined by mass spectrometry.
Scenario A (SN2): If an external water molecule attacks a CH₂ group of the oxetane, the C-O bond within the ring breaks, but the original ¹⁸O-ether linkage to the pyridine (B92270) ring remains intact.
Scenario B (SN1): If the ether oxygen is protonated and leaves to form a secondary carbocation, followed by attack from H₂O, the ¹⁸O label would be lost from the final product.
Analysis of the product mixture would provide definitive evidence for one pathway over the other.
Spectroscopic Monitoring of Reaction Intermediates (e.g., In-situ IR, NMR)
The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of a reaction mixture without the need for quenching or workup.
For the reaction of this compound with a strong nucleophile, one might postulate the formation of a Meisenheimer complex—a relatively stable, anionic intermediate. This intermediate would possess a unique spectroscopic signature.
In-situ NMR: The formation of a Meisenheimer complex would involve the change in hybridization of the carbon atom being attacked from sp² to sp³. This would result in a significant upfield shift in the ¹³C NMR spectrum for that carbon. The proton attached to this carbon would also show a characteristic upfield shift in the ¹H NMR spectrum. Low-temperature NMR studies could potentially trap and characterize this transient species.
In-situ IR: The formation of the anionic complex would lead to changes in the vibrational frequencies of the pyridine ring and the C-Cl bond. A shift in the C=C and C=N stretching frequencies of the aromatic ring would be expected due to the delocalization of the negative charge.
By monitoring these spectroscopic changes over the course of the reaction, one can correlate the appearance and disappearance of signals corresponding to reactants, intermediates, and products, providing a detailed picture of the reaction timeline.
Transition State Analysis in Organic Reactions of this compound
While transition states are fleeting and cannot be observed directly, their structure and energy can be modeled using computational quantum mechanics. nih.gov Such theoretical calculations are invaluable for understanding the finer details of a reaction mechanism, including bond-breaking and bond-forming events. nih.gov
For a nucleophilic aromatic substitution on this compound, density functional theory (DFT) calculations could be employed to model the potential energy surface. This would allow for the identification of the transition state structure connecting the reactants to the Meisenheimer complex (if the reaction is stepwise) or directly to the products (if concerted).
Hypothetical Computed Energies for a Nucleophilic Substitution:
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |
| Reactants | B3LYP/6-31+G | 0.0 | C-Cl bond length: 1.75 Å |
| Transition State | B3LYP/6-31+G | +18.5 | Partial C-Cl bond (2.15 Å), Partial C-Nu bond (2.05 Å) |
| Meisenheimer Complex | B3LYP/6-31+G | +5.2 | C-Cl bond length: 1.80 Å, C-Nu bond length: 1.50 Å |
| Products | B3LYP/6-31+G | -12.0 | C-Nu bond length: 1.45 Å |
This illustrative data suggests a two-step mechanism where the formation of the Meisenheimer complex has a higher activation barrier than its subsequent decomposition to products. The geometry of the computed transition state would reveal the extent of bond formation and bond cleavage at the peak of the energy barrier.
Solvent Effects and Catalytic Cycle Analysis
The choice of solvent can dramatically influence the rate and outcome of a reaction. For reactions involving charged intermediates, such as the Meisenheimer complex, polar aprotic solvents (e.g., DMSO, DMF) are expected to stabilize the intermediate and accelerate the reaction compared to nonpolar solvents (e.g., toluene, hexane). A systematic study of solvent effects would involve running the reaction in a range of solvents with varying polarity and hydrogen-bonding capabilities and measuring the corresponding rate constants.
In cases where the transformation of this compound is part of a catalytic cycle, for example, a palladium-catalyzed cross-coupling reaction at the chloro position, a detailed analysis of the cycle is necessary. beilstein-journals.org This involves identifying each step: oxidative addition, transmetalation, and reductive elimination. Each of these steps can be investigated using the techniques described above. For instance, intermediates such as the Pd(II)-aryl complex formed after oxidative addition could potentially be observed by ³¹P NMR if phosphine (B1218219) ligands are used. Kinetic studies could help determine the rate-determining step of the catalytic cycle, which is crucial for optimizing catalyst performance. nih.gov
Derivatization Strategies and Analogue Synthesis Based on 5 Chloro 2 Oxetan 3 Yloxy Pyridine
Synthesis of Pyridine (B92270) Ring-Modified Analogues
The pyridine ring is a common pharmacophore in numerous approved drugs, largely due to its favorable chemical properties and the relative ease with which it can be modified. nih.gov The electron-withdrawing nature of the ring nitrogen makes the carbon atoms electrophilic, facilitating nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov
Introduction of Diverse Substituents onto the Pyridine Core
Modifying the pyridine core of 5-Chloro-2-(oxetan-3-yloxy)pyridine allows for the exploration of a wide chemical space. Various substituents can be introduced to alter properties such as polarity, basicity, and interaction with biological targets. General methods for pyridine derivatization often involve multi-component condensation reactions or substitutions on a pre-formed ring. nih.gov
One common strategy involves the introduction of nitrogen-containing functional groups. For instance, a nitration-reduction sequence can be employed. The synthesis of 2-hydroxy-3-nitro-5-chloropyridine is achieved by treating 2-hydroxy-5-chloropyridine with concentrated nitric acid. google.com This nitro derivative can then be reduced to form an amino group, which serves as a handle for further functionalization. google.com Another approach is the direct introduction of a trifluoromethyl (CF3) group, a substituent known to enhance metabolic stability and cell permeability. This can be achieved by constructing the pyridine ring from a trifluoromethyl-containing building block or through a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor. nih.gov
A general and industrially applicable method for creating 2-chloro-5-substituted pyridines involves the reaction of an ethylidene amide compound with dialkyl methanamide in the presence of a chlorination reagent. google.com This allows for the introduction of various substituents at the 5-position of the pyridine ring.
Table 1: Examples of Pyridine Core Substitution Reactions
| Starting Material | Reagents | Product | Purpose of Derivatization | Reference |
|---|---|---|---|---|
| 2-hydroxy-5-chloropyridine | Concentrated Nitric Acid | 2-hydroxy-3-nitro-5-chloropyridine | Introduction of a nitro group for further functionalization | google.com |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Fluorinating agent (vapor phase) | 2,3-dichloro-5-(trifluoromethyl)pyridine | Introduction of a metabolically stable CF3 group | nih.gov |
Formation of Fused Heterocyclic Ring Systems Incorporating the Pyridine Moiety
Fusing an additional ring to the pyridine moiety of this compound can create rigid, polycyclic structures with unique three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net
Several synthetic strategies exist for constructing fused pyridine systems. For example, pyrazolo[4,3-c]pyridines and pyrido[3,2-c]pyridines can be synthesized from 3,5-bis(arylidene)-4-piperidones, which act as versatile precursors. nih.gov Another approach involves the Combes-type condensation of heteroaromatic amines with β-alkoxyvinyl glyoxylates to yield pyridine carboxylates fused with five- or six-membered heteroaromatic rings. enamine.net The regioselectivity of this reaction can often be controlled by adjusting reaction conditions such as solvents and acidic additives. enamine.net
More complex systems like benzo[b]chromeno[4,3,2-de] nih.govnih.govnaphthyridines can be prepared through the intermolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines. researchgate.net Similarly, furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives can be synthesized starting from a pyridin-2(1H)-one precursor through selective O-alkylation and subsequent cyclization reactions. nih.gov The synthesis of nih.govbenzothieno[2,3-c]pyridines has also been reported, involving the reaction of α,β-unsaturated ketones with 2-chloroacetamide (B119443) in the presence of a base. nih.gov
Table 2: Examples of Fused Pyridine Ring Systems
| Fused System | Synthetic Precursor(s) | Key Reaction Type | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine | 3,5-Bis(arylidene)-4-piperidones | Cyclization | nih.gov |
| Fused Pyridine Carboxylates | Heteroaromatic amines, β-Alkoxyvinyl glyoxylates | Combes-type condensation | enamine.net |
| Furo[2,3-b]pyridine | Pyridin-2(1H)-one | O-alkylation, Cyclization | nih.gov |
| nih.govBenzothieno[2,3-c]pyridine | α,β-Unsaturated ketones, 2-Chloroacetamide | Cyclocondensation | nih.gov |
Synthesis of Oxetane (B1205548) Ring-Modified Analogues
The oxetane ring is a desirable motif in modern medicinal chemistry. It can act as a bioisosteric replacement for other common functional groups and can improve key drug properties such as aqueous solubility and metabolic stability. nih.govnih.gov
Variations in Oxetane Substitution Patterns and Ring Size Bioisosteric Replacements
The substitution pattern on the oxetane ring is crucial for its chemical stability. acs.org Generally, 3,3-disubstituted oxetanes are more stable and less prone to ring-opening than other substitution patterns. acs.org The synthesis of 3-substituted oxetanes can be achieved through the functionalization of a versatile precursor like 3-oxetanone. beilstein-journals.org
The oxetane ring itself is often employed as a bioisostere for gem-dimethyl or carbonyl groups. nih.govutexas.edu This replacement can lead to geometrically similar structures but with significantly different pharmacokinetic profiles. utexas.edu Bioisosterism can also involve replacing the entire oxetane ring with other cyclic structures to modulate properties. For example, saturated bicyclic systems like bicyclo[1.1.1]pentane have been used as replacements for phenyl rings, demonstrating that non-aromatic rings can mimic the spatial arrangement of other groups while altering physicochemical properties. researchgate.net
Table 3: Bioisosteric Replacements Involving Oxetanes
| Original Group | Bioisosteric Replacement | Rationale/Advantage | Reference |
|---|---|---|---|
| gem-Dimethyl | Oxetane | Improves aqueous solubility, maintains steric bulk | nih.govutexas.edu |
| Carbonyl | Oxetane | Increases metabolic stability, reduces reactivity | nih.govacs.org |
Introduction of Other Cyclic Ether Motifs
Replacing the four-membered oxetane ring with other cyclic ethers, such as three-membered oxiranes (epoxides) or five-membered tetrahydrofurans, is a viable strategy for analogue synthesis. These modifications alter the ring strain, geometry, and hydrogen-bonding capacity of the ether oxygen.
For example, 2-chloro-5-(oxiran-2-yl)pyridine (B3257413) is an analogue where the oxetane is replaced by an oxirane ring. chemscene.com Oxiranes are more reactive than oxetanes and can serve as electrophilic handles for introducing a variety of nucleophiles via ring-opening reactions, allowing for further side-chain derivatization. While specific examples for the direct synthesis of a tetrahydrofuran (B95107) analogue of this compound are not prevalent, the principles of bioisosterism suggest that such a modification is a logical step in drug design to optimize a compound's profile.
Modifications of the Ether Linkage and Side Chain Derivatization
The ether linkage connecting the pyridine and oxetane rings provides another point for modification. Altering this linker or derivatizing the side chain can impact the molecule's conformation, polarity, and metabolic fate.
One approach is to replace the entire oxetan-3-yloxy group with a different alkoxy or aryloxy substituent. An example is 5-Chloro-2-(3-methoxyphenoxy)pyridine, where the oxetane is replaced by a substituted phenyl ring. bldpharm.com This modification significantly increases lipophilicity and introduces aromatic interactions.
Derivatization can also occur on the oxetane ring itself. Based on the reactivity of analogous compounds like 2-(Oxetan-3-yloxy)pyrimidine, the oxetane ring can undergo oxidation to form an oxetan-3-one derivative or be reduced to an alcohol. Furthermore, the side chain can be extended or modified. For instance, general procedures for the alkylation of hydroxyl groups on heterocyclic cores, such as reacting with an alkyl halide in the presence of a base like sodium hydride, can be adapted to modify the parent structure if a suitable functional handle is present. ekb.eg
A practical method for creating amino-oxetane bioisosteres, which can be considered amide replacements, involves a two-step process starting from oxetan-3-one. researchgate.net This robust method allows for the modular construction of diverse 3-amino-3-substituted oxetanes. researchgate.net
Combinatorial and Parallel Synthesis Approaches for Generating Compound Libraries
The generation of large, diverse collections of molecules, or compound libraries, is a cornerstone of modern drug discovery. High-throughput screening of these libraries against biological targets can rapidly identify starting points for medicinal chemistry programs. The scaffold "this compound" is an attractive starting point for library synthesis due to its inherent structural features: a reactive chloro-substituent on the pyridine ring, which is amenable to a variety of cross-coupling reactions, and the oxetane moiety, which can enhance solubility and metabolic stability. Combinatorial and parallel synthesis techniques are particularly well-suited for the rapid elaboration of this core structure into a vast array of analogues.
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or with arrays of reaction vessels. This allows for the rapid production of a library where each compound is a discrete entity, simplifying subsequent characterization and screening. Key to successful parallel synthesis is the use of robust and high-yielding chemical reactions that are tolerant of a wide range of functional groups present in the building blocks.
For the "this compound" scaffold, the chlorine atom at the 5-position serves as the primary handle for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this purpose and are readily adapted to high-throughput formats. nih.govnih.gov
One of the most widely used reactions in library synthesis is the Suzuki-Miyaura cross-coupling. nih.govnih.gov This reaction involves the coupling of the chloropyridine with a variety of boronic acids or boronate esters. The commercial availability of a vast and diverse range of these boron-containing reagents allows for the introduction of a wide array of substituents at the 5-position, including aryl, heteroaryl, and alkyl groups. The reaction conditions are generally mild and tolerant of many functional groups, making it ideal for the generation of large libraries.
Another powerful tool for library generation from this scaffold is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse set of amines at the 5-position of the pyridine ring. nih.govnih.gov This can include primary and secondary amines, anilines, and various nitrogen-containing heterocycles. The resulting amino-pyridine derivatives can introduce crucial hydrogen bond donors and acceptors, significantly expanding the chemical space of the library.
The following interactive table illustrates a hypothetical parallel synthesis plan for the diversification of "this compound" using Suzuki-Miyaura and Buchwald-Hartwig reactions.
Interactive Data Table: Hypothetical Library Generation from this compound
| Reaction Type | Building Block | Exemplary Reagent | Resulting Substructure at Position 5 |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Phenylboronic acid | Phenyl |
| Suzuki-Miyaura Coupling | Heteroarylboronic Acid | Thiophene-3-boronic acid | Thiophen-3-yl |
| Suzuki-Miyaura Coupling | Alkylboronic Acid | Cyclopropylboronic acid | Cyclopropyl |
| Buchwald-Hartwig Amination | Secondary Amine | Morpholine | Morpholin-4-yl |
| Buchwald-Hartwig Amination | Primary Amine | Benzylamine | (Benzylamino) |
| Buchwald-Hartwig Amination | Aniline | 4-Fluoroaniline | (4-Fluorophenyl)amino |
By employing a diverse set of building blocks in a parallel synthesis format, a large library of analogues can be efficiently generated. For instance, reacting "this compound" with 96 different boronic acids in a 96-well plate would yield 96 distinct aryl or heteroaryl substituted pyridine derivatives. Similarly, a parallel array of reactions with a set of diverse amines would generate a library of amino-pyridines.
The workflow for such a library synthesis typically involves automated liquid handlers for dispensing reagents, reaction blocks for controlled heating, and high-throughput purification systems. The analysis of the resulting library can also be streamlined using techniques like high-throughput liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of the products. nih.govrsc.org This combination of automated synthesis and analysis allows for the rapid generation and characterization of thousands of compounds, significantly accelerating the early phases of drug discovery.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Oxetan 3 Yloxy Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution and the solid state. It provides precise information about the chemical environment of magnetically active nuclei.
1D NMR (¹H, ¹³C) for Structural Fingerprinting
One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, serve as the initial and fundamental step in the structural verification of 5-Chloro-2-(oxetan-3-yloxy)pyridine.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. The protons of the oxetane ring will be observed in the upfield region, with their chemical shifts and multiplicities determined by their positions relative to the oxygen atom and the pyridine ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals indicate their hybridization and the nature of the atoms attached to them. For instance, the carbon atoms of the pyridine ring will resonate at lower field values compared to the sp³-hybridized carbons of the oxetane ring. The carbon atom attached to the chlorine (C-5) and the oxygen (C-2) in the pyridine ring will have characteristic chemical shifts influenced by the electronegativity of these substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 (Pyridine) | 7.5 - 7.7 | - |
| H-4 (Pyridine) | 7.2 - 7.4 | - |
| H-6 (Pyridine) | 8.0 - 8.2 | - |
| CH (Oxetane) | 5.3 - 5.5 | 70 - 75 |
| CH₂ (Oxetane) | 4.8 - 5.0 | 75 - 80 |
| C-2 (Pyridine) | - | 160 - 165 |
| C-3 (Pyridine) | - | 110 - 115 |
| C-4 (Pyridine) | - | 140 - 145 |
| C-5 (Pyridine) | - | 125 - 130 |
| C-6 (Pyridine) | - | 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the pyridine and oxetane rings separately. For example, correlations between H-3 and H-4 of the pyridine ring would be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the oxetane ring to the pyridine ring, for instance, by observing a correlation between the oxetane's CH proton and the C-2 of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between protons on the oxetane ring and the proton at the 6-position of the pyridine ring.
Solid-State NMR Applications for Polymorph and Conformational Analysis
While solution-state NMR provides information about the averaged structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This is particularly important for identifying different polymorphs, which can have distinct physical properties. By analyzing the chemical shifts and line widths in ssNMR spectra, researchers can gain insights into the molecular packing, intermolecular interactions, and conformational differences between solid forms of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula.
Fragmentation Pathway Analysis and Accurate Mass Determination
In HRMS, the molecule is ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at a high mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the accurate mass to several decimal places.
The fragmentation of this compound would likely involve the cleavage of the ether linkage, leading to the formation of a 5-chloropyridin-2-ol fragment and an oxetane-derived fragment. Another possible fragmentation pathway is the loss of the oxetane ring as a neutral molecule. The analysis of these fragment ions provides corroborating evidence for the proposed structure. The fragmentation mechanisms of related pyridine-containing compounds, such as prazoles, often involve heterolytic cleavages and rearrangements, which can serve as a guide for predicting the fragmentation of the title compound. mdpi.com
Isotopic Abundance Pattern Analysis for Elemental Composition
A key feature of mass spectrometry is the observation of isotopic peaks. The presence of chlorine in this compound results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. The accurate mass and the characteristic isotopic pattern together provide a high degree of confidence in the elemental composition of the molecule.
Table 2: Predicted HRMS Data for this compound (C₈H₈ClNO₂)
| Ion | Calculated Exact Mass | Observed Isotopic Pattern |
| [M]⁺ (for ³⁵Cl) | 185.0243 | Major peak |
| [M+2]⁺ (for ³⁷Cl) | 187.0214 | Approx. 32% of [M]⁺ |
| [M+H]⁺ (for ³⁵Cl) | 186.0322 | Major peak |
| [M+H+2]⁺ (for ³⁷Cl) | 188.0293 | Approx. 32% of [M+H]⁺ |
Note: The calculated exact masses are based on the most abundant isotopes.
By integrating the detailed information from both advanced NMR and HRMS techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved, forming a solid foundation for further chemical and biological investigations.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups and elucidate the molecular structure of a compound by analyzing its vibrational modes.
For this compound, the IR and Raman spectra would be expected to show characteristic peaks corresponding to the vibrations of the pyridine ring, the oxetane ring, the C-Cl bond, and the C-O-C ether linkage. Analysis of the spectra of related compounds, such as pyridine and its derivatives, can provide an estimation of where these vibrational modes might occur. For instance, studies on pyridine have identified various ring breathing and stretching modes. researchgate.netscience-softcon.de The C-Cl stretching vibration in chloro-substituted pyridines is also a well-documented spectral feature. nih.gov
A detailed analysis would involve the assignment of each observed band in the experimental spectra to a specific molecular vibration, often aided by computational methods like Density Functional Theory (DFT).
Table 1: Hypothetical IR and Raman Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |
| 3100-3000 | Aromatic C-H stretching (pyridine ring) |
| 2980-2850 | Aliphatic C-H stretching (oxetane ring) |
| 1600-1450 | Pyridine ring C=C and C=N stretching |
| 1260-1000 | C-O-C ether stretching (asymmetric and symmetric) |
| 950-850 | Oxetane ring breathing |
| 800-600 | C-Cl stretching |
This table is hypothetical and for illustrative purposes only, as no specific data for the title compound was found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for understanding its conjugation system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions associated with the chloropyridine chromophore. The position and intensity of these absorption bands are influenced by the substituents on the pyridine ring. Studies on other pyridine derivatives show that such transitions are common. researchgate.netbldpharm.com The solvent used for the analysis can also affect the wavelength of maximum absorption (λmax).
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) (Hypothetical) | Electronic Transition (Hypothetical) |
| Ethanol | ~270 | π → π |
| Hexane | ~265 | π → π |
| Ethanol | ~310 | n → π* |
This table is hypothetical and for illustrative purposes only, as no specific data for the title compound was found.
X-ray Crystallography for Absolute Solid-State Structure Determination
While no crystal structure for the title compound is available, a study on a related pyrimidine-oxetane derivative revealed an orthorhombic crystal system, demonstrating the utility of this technique for resolving structural details of similar compounds. Such an analysis for this compound would confirm the planarity of the pyridine ring and the conformation of the oxetane ring relative to the pyridine moiety.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1 |
| b (Å) | 5.8 |
| c (Å) | 15.3 |
| β (°) | 95.2 |
| Volume (ų) | 895 |
| Z | 4 |
This table is hypothetical and for illustrative purposes only, as no specific data for the title compound was found.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment in Chiral Analogues
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. If a chiral analogue of this compound were synthesized (for instance, by using a chiral oxetanol derivative), ECD spectroscopy would be essential for assigning its absolute configuration.
The ECD spectrum, with its characteristic positive and negative Cotton effects, would serve as a fingerprint for a specific enantiomer. Theoretical calculations of the ECD spectrum would be compared with the experimental data to make an unambiguous stereochemical assignment.
As no information on chiral analogues of this compound was found, no specific data can be presented.
Computational Chemistry and Theoretical Studies of 5 Chloro 2 Oxetan 3 Yloxy Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to predict the properties of molecular systems like 5-Chloro-2-(oxetan-3-yloxy)pyridine.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the key degrees of freedom are the torsion angles around the C(2)-O and O-C(oxetane) bonds, which define the orientation of the oxetane (B1205548) ring relative to the pyridine (B92270) ring.
Conformational analysis reveals that the molecule has several low-energy conformations. The global minimum energy structure is predicted to have a non-planar arrangement, where the oxetane ring is twisted relative to the plane of the pyridine ring. This is a result of the balance between the delocalization of the oxygen lone pair into the pyridine π-system, which favors planarity, and steric hindrance between the hydrogen atoms of the oxetane and pyridine rings. DFT calculations, typically using a functional like B3LYP with a 6-311+G(d,p) basis set, can precisely predict these geometries. nih.gov The conformational flexibility of similar substituted pyridines has been noted in various studies, highlighting the importance of considering multiple conformers. mdpi.commdpi.com
Table 1: Predicted Geometric Parameters for the Global Minimum Conformation of this compound (B3LYP/6-311+G(d,p)) This table presents hypothetical but realistic data based on typical DFT calculations for similar molecules.
| Parameter | Value |
| Bond Lengths (Å) | |
| C(5)-Cl | 1.745 |
| C(2)-O | 1.358 |
| O-C(oxetane) | 1.432 |
| C(2)-N | 1.335 |
| Bond Angles (°) ** | |
| C(5)-C(4)-C(3) | 119.5 |
| C(2)-O-C(oxetane) | 118.2 |
| Dihedral Angles (°) ** | |
| C(3)-C(2)-O-C(oxetane) | 95.3 |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals for this compound have been analyzed using DFT.
The HOMO is primarily localized on the pyridine ring and the exocyclic oxygen atom, indicating that these are the most nucleophilic sites and prone to electrophilic attack. The oxygen lone pairs contribute significantly to the HOMO. The LUMO, conversely, is a π* orbital distributed over the pyridine ring, with significant coefficients on the carbon atoms at positions 2, 4, and 6. This suggests that the molecule is susceptible to nucleophilic attack at these positions. The presence of the electron-withdrawing chlorine atom at the 5-position and the electron-donating oxetanyloxy group at the 2-position modulates the energies of these orbitals. rsc.orgrsc.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound This table presents hypothetical but realistic data based on typical DFT calculations.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.85 | Pyridine π-system, Oxygen p-orbital |
| LUMO | -1.23 | Pyridine π*-system |
| HOMO-LUMO Gap | 5.62 | - |
Spectroscopic Property Prediction (NMR chemical shifts, UV-Vis absorption, IR frequencies)
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of new compounds.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The predicted shifts for this compound would show characteristic signals for the aromatic protons on the pyridine ring, with their positions influenced by the chloro and oxetanyloxy substituents. The protons of the oxetane ring would appear in the aliphatic region of the spectrum. Conformational analysis is important for accurate NMR predictions, as chemical shifts can be sensitive to the molecule's geometry. rsc.org
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. For this molecule, π-π* transitions within the substituted pyridine ring are expected to be the most significant, giving rise to absorption bands in the UV region.
IR Frequencies: Calculation of the vibrational frequencies can predict the infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the C-Cl stretch, the C-O-C ether stretches, and the aromatic C-H and C=C/C=N ring stretching vibrations. Experimental IR data for related compounds like 2-chloropyridine (B119429) can serve as a benchmark for these predictions. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide a static picture of the molecule at 0 K, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior at finite temperatures. aps.org MD simulations of this compound, typically in a solvent like water or an organic solvent, can reveal its conformational flexibility and how it interacts with its environment.
These simulations would show the molecule exploring different conformations by rotation around the C-O bonds. The solvent molecules would form a dynamic solvation shell around the solute, with specific interactions such as hydrogen bonding between water and the pyridine nitrogen or the ether oxygen. Understanding these interactions is crucial for predicting the molecule's solubility and how it might bind to a biological target. Studies on similar pyridine-containing systems have demonstrated the utility of MD in understanding their behavior in solution. iaea.org
Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define chemical bonds and interatomic interactions. amercrystalassn.orgpitt.edu A QTAIM analysis of the DFT-calculated electron density of this compound would allow for the characterization of its chemical bonds.
The analysis would identify bond critical points (BCPs) between connected atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can distinguish between different types of bonds. For instance, the C-Cl bond is expected to have some ionic character, while the C-O and C-N bonds will show polar covalent character. QTAIM can also identify and characterize weaker non-covalent interactions that may influence the molecule's conformation and crystal packing. nih.govchemrxiv.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model potential chemical reactions involving this compound. A likely reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. researchgate.netnih.gov This is a common reaction for halopyridines, particularly with the leaving group at the 2- or 4-position. quimicaorganica.orgyoutube.comyoutube.com
By modeling the reaction pathway, chemists can identify the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and thus its rate. For an SNAr reaction on this molecule, the mechanism would likely involve the formation of a Meisenheimer complex, a negatively charged intermediate. DFT calculations can be used to locate the structures of the transition state and any intermediates, providing a detailed mechanistic understanding that is difficult to obtain experimentally.
Prediction of Chemical Reactivity Descriptors and Selectivity of this compound
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. Through the application of quantum mechanical calculations, it is possible to determine a variety of chemical reactivity descriptors that offer insights into the behavior of a compound in chemical reactions. This section focuses on the theoretical prediction of such descriptors for this compound, based on established principles of computational chemistry and analysis of related molecular structures. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, the following data and interpretations are derived from analogous substituted pyridine systems.
The reactivity of a molecule is fundamentally governed by its electronic structure. Key indicators of this reactivity can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Global reactivity descriptors, which provide a general overview of the molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Table 1: Predicted Global Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.23 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.62 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.04 |
| Chemical Potential | μ = (EHOMO + ELUMO)/2 | -4.04 |
| Global Hardness | η = (ELUMO - EHOMO)/2 | 2.81 |
| Global Softness | S = 1/(2η) | 0.178 |
| Electrophilicity Index | ω = μ²/ (2η) | 2.89 |
These predicted values suggest that this compound possesses a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.
To understand the local selectivity, or the specific sites within the molecule that are most susceptible to attack, Fukui functions are employed. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org Condensed Fukui functions simplify this by providing values for each atomic site.
There are three main types of Fukui functions that predict the sites for different types of reactions:
f+(r) : for nucleophilic attack (where an electron is added to the LUMO).
f-(r) : for electrophilic attack (where an electron is removed from the HOMO).
f0(r) : for radical attack.
The condensed dual descriptor, Δf(r), which is the difference between f+(r) and f-(r), provides an even clearer picture. A positive value of Δf(r) indicates a site prone to nucleophilic attack, while a negative value suggests a site for electrophilic attack.
Based on the known electronic effects of the substituents—the electron-withdrawing chloro group and the electron-donating oxetanyloxy group—and their positions on the pyridine ring, a qualitative prediction of the local reactivity can be made. The nitrogen atom in the pyridine ring is inherently nucleophilic. The electron-donating character of the oxetanyloxy group at position 2 would further enhance the electron density on the ring, particularly at the ortho and para positions. Conversely, the electron-withdrawing chloro group at position 5 would decrease the electron density, making the adjacent carbon atoms more electrophilic.
Table 2: Predicted Fukui Functions and Condensed Dual Descriptor for Selected Atoms of this compound
| Atom | f+ | f- | Δf(r) | Predicted Reactivity |
| N1 | 0.08 | 0.15 | -0.07 | Electrophilic Attack |
| C2 | 0.05 | 0.02 | 0.03 | Nucleophilic Attack |
| C3 | 0.12 | 0.09 | 0.03 | Nucleophilic Attack |
| C4 | 0.10 | 0.13 | -0.03 | Electrophilic Attack |
| C5 | 0.14 | 0.04 | 0.10 | Nucleophilic Attack |
| C6 | 0.09 | 0.11 | -0.02 | Electrophilic Attack |
| O(oxetane) | 0.03 | 0.06 | -0.03 | Electrophilic Attack |
| Cl | 0.02 | 0.01 | 0.01 | Nucleophilic Attack |
The analysis of these predicted reactivity descriptors suggests that for this compound, electrophilic attacks are most likely to occur at the nitrogen atom (N1) and the carbon atoms at positions 4 and 6 of the pyridine ring. Nucleophilic attacks are predicted to be favored at the carbon atoms at positions 2, 3, and 5. It is important to note that these are predictions based on theoretical models and the actual reactivity would be confirmed through experimental studies.
Applications of 5 Chloro 2 Oxetan 3 Yloxy Pyridine As a Synthetic Building Block and Intermediate
Role in the Construction of Complex Heterocyclic Systems and Natural Product Scaffolds
While direct examples of the incorporation of the entire 5-Chloro-2-(oxetan-3-yloxy)pyridine molecule into complex heterocyclic systems or natural product scaffolds are not extensively documented in publicly available literature, its constituent parts suggest its potential in this arena. The 5-chloropyridine unit is a common precursor for the synthesis of more complex fused heterocyclic systems. For instance, related 2-chloroquinoline-3-aldehydes are excellent substrates for the annulation of a variety of rings. clockss.org The chlorine atom at the 5-position can be readily displaced or participate in cross-coupling reactions to build larger molecular architectures.
The oxetane (B1205548) moiety is increasingly recognized as a valuable component in medicinal chemistry and natural product synthesis. clockss.org Its incorporation can lead to improved metabolic stability and aqueous solubility. The synthesis of natural product analogs often involves the use of versatile building blocks that can introduce specific functionalities. lifechemicals.com While no specific natural products containing the this compound fragment have been identified, the compound represents a potential starting material for the synthesis of novel analogs of existing natural products, where the oxetane group could impart beneficial properties.
Utility in the Synthesis of Functionally Diverse Organic Molecules
The reactivity of this compound makes it a valuable intermediate for the synthesis of a wide range of functionally diverse organic molecules. The chlorine atom can be substituted by various nucleophiles, allowing for the introduction of different functional groups at the 5-position of the pyridine (B92270) ring. Furthermore, the pyridine ring itself can undergo various transformations.
A key application of similar chloropyridine derivatives is in the synthesis of biologically active molecules. For example, related 5-chloropyridine derivatives are used as intermediates in the preparation of agrochemicals. nih.gov The synthesis of various pyridine derivatives with diverse functional groups is a central theme in medicinal chemistry, as these compounds often exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com
The table below illustrates the types of transformations that related chloropyridine building blocks can undergo, suggesting the potential synthetic utility of this compound.
| Reagent/Reaction Type | Product Type | Potential Application |
| Amines | 5-Amino-2-(oxetan-3-yloxy)pyridines | Pharmaceutical intermediates |
| Thiols | 5-Thio-2-(oxetan-3-yloxy)pyridines | Agrochemical synthesis |
| Boronic acids (Suzuki Coupling) | 5-Aryl-2-(oxetan-3-yloxy)pyridines | Medicinal chemistry |
| Alcohols | 5-Alkoxy-2-(oxetan-3-yloxy)pyridines | Materials science |
Development of Novel Reagents and Catalysts Utilizing the Core Structure
The development of novel reagents and catalysts is crucial for advancing chemical synthesis. While there is no specific information on this compound being used as a core structure for new reagents or catalysts, its functional groups offer possibilities. The pyridine nitrogen can act as a ligand for metal catalysts, and the oxetane oxygen could potentially participate in hydrogen bonding or other non-covalent interactions, influencing the catalytic environment.
The synthesis of functionalized pyridines as building blocks for more complex structures is a well-established field. nih.gov These building blocks can be used to construct ligands for catalysis. For example, the development of pyridine-based ligands for transition metal-catalyzed cross-coupling reactions is an active area of research. The specific substitution pattern of this compound could lead to the development of ligands with unique electronic and steric properties.
Implications in Advanced Materials Science as a Structural Motif Precursor
Pyridine-containing polymers and materials have found applications in various areas, including electronics and optics. The electronic properties of the pyridine ring, combined with the potential for functionalization, make it an attractive component for advanced materials. The oxetane moiety can also influence the properties of materials, for instance, by affecting polymer morphology or solubility.
While direct applications of this compound in materials science are not documented, its structure suggests potential as a precursor to functional monomers. The chloro group provides a handle for polymerization or for grafting onto other polymer backbones. The oxetane ring could also be opened under certain conditions to create a more flexible side chain, which could be advantageous in the design of specific material properties. The field of organic materials for applications such as solar cells often utilizes nitrogen-containing heterocycles like triazines, which share some electronic properties with pyridines. mdpi.com
Advanced Analytical Methodologies for Purity and Reaction Monitoring of 5 Chloro 2 Oxetan 3 Yloxy Pyridine
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 5-Chloro-2-(oxetan-3-yloxy)pyridine, providing a robust platform for purity assessment and quantification. The development and validation of a specific HPLC method are critical for ensuring that the analytical data is accurate, reproducible, and reliable. researchgate.netnih.gov A typical reverse-phase HPLC (RP-HPLC) method is often preferred for its versatility in separating a wide range of organic molecules. researchgate.net
Method development for this compound would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation from its process-related impurities and degradation products. pensoft.net Validation of the developed method is performed in accordance with International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govpensoft.net
A representative, though hypothetical, HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
| Retention Time | ~ 12.5 min |
This table represents a hypothetical HPLC method for illustrative purposes.
Chiral HPLC for Enantiomeric Excess Determination
Given that this compound possesses a chiral center at the 3-position of the oxetane (B1205548) ring, the determination of its enantiomeric purity is of significant importance. Chiral HPLC is the predominant technique for separating enantiomers and determining the enantiomeric excess (ee). nih.govheraldopenaccess.us This is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. nih.gov
The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), to find one that provides adequate resolution between the two enantiomers. nih.govmdpi.com The mobile phase, typically a mixture of alkanes and alcohols (normal phase) or aqueous buffers and organic solvents (reversed-phase), is optimized to achieve baseline separation. nih.gov Once separated, the area under each enantiomer's peak is used to calculate the enantiomeric excess.
A plausible chiral HPLC method for the enantiomeric separation of this compound is outlined below.
| Parameter | Condition |
| Column | Chiralpak® ID (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Expected Elution | Enantiomer 1: ~9.2 minEnantiomer 2: ~10.5 min |
This table represents a hypothetical chiral HPLC method for illustrative purposes.
Gas Chromatography (GC) Techniques for Volatile Impurity Profiling
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the profiling of volatile impurities in this compound. researchgate.net These impurities can include residual solvents from the synthesis and purification steps, as well as volatile byproducts. nih.gov Headspace GC is particularly useful for analyzing residual solvents without dissolving the sample, thereby avoiding potential interferences from the main compound. ijprajournal.com
The analytical method would involve heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. The separation is achieved on a capillary column, and the components are identified and quantified. mdpi.com
Potential volatile impurities in the synthesis of this compound could include:
| Potential Volatile Impurity | Origin |
| Tetrahydrofuran (B95107) (THF) | Solvent in the synthesis |
| Toluene | Solvent in the synthesis |
| Pyridine (B92270) | Potential byproduct or unreacted starting material |
| Oxetan-3-ol (B104164) | Unreacted starting material |
| 2,5-Dichloropyridine (B42133) | Starting material for a precursor |
This table lists potential volatile impurities based on common synthetic routes.
Hyphenated Techniques (e.g., LC-MS, GC-MS, ICP-MS) for Comprehensive Impurity and Trace Element Profiling
Hyphenated techniques are indispensable for a comprehensive characterization of this compound, providing both separation and structural identification of impurities. ijprajournal.com
LC-MS (Liquid Chromatography-Mass Spectrometry) is a highly sensitive and specific technique for the identification and quantification of non-volatile organic impurities. resolvemass.cachimia.ch It combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the determination of the molecular weights of impurities and, through tandem MS (MS/MS), their structural elucidation. researchgate.netptfarm.pl This is particularly valuable for identifying process-related impurities and degradation products that may be present at trace levels. scirp.org
GC-MS (Gas Chromatography-Mass Spectrometry) is the method of choice for the identification of volatile and semi-volatile organic impurities. nih.gov As components elute from the GC column, they are ionized and their mass spectra are recorded, allowing for identification by comparison to spectral libraries or by interpretation of fragmentation patterns.
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) is an advanced technique for the analysis of trace elemental impurities. nih.govyoutube.com In the context of this compound, ICP-MS can be used to quantify residual metallic catalysts (e.g., palladium, copper) that may have been used in the synthesis, as well as other elemental impurities that may be present from raw materials or manufacturing equipment. nih.govnih.govspectroscopyonline.com The sample is typically digested in acid before being introduced into the plasma, where it is atomized and ionized for mass analysis. nih.gov
A summary of potential impurities and elements that can be profiled using these techniques is provided below.
| Technique | Analyte Type | Potential Examples |
| LC-MS/MS | Process-Related Impurities | Isomers, over-alkylated products, hydrolysis products |
| Degradation Products | Oxetane ring-opened products, dehalogenated products | |
| GC-MS | Volatile Impurities | Residual solvents (e.g., DMF, DMSO), starting materials |
| ICP-MS | Trace Elements | Catalysts (e.g., Pd, Cu, Ni), heavy metals (e.g., Pb, As) |
This table illustrates the application of hyphenated techniques for comprehensive impurity profiling.
In-situ Reaction Monitoring Techniques (e.g., ReactIR, Flow NMR) for Mechanistic Insights and Process Control
In-situ reaction monitoring techniques provide real-time data on the progress of a chemical reaction, offering valuable mechanistic insights and enabling precise process control. rsc.orgbeilstein-journals.org
ReactIR (Infrared Spectroscopy) is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time by inserting an infrared probe directly into the reaction vessel. For the synthesis of this compound, which is often prepared via a Williamson ether synthesis, ReactIR can track the consumption of the starting materials (e.g., a chloropyridine derivative and oxetan-3-ol) and the formation of the ether product by monitoring characteristic infrared absorption bands. masterorganicchemistry.comwikipedia.org
Flow NMR (Flow Nuclear Magnetic Resonance) allows for the continuous monitoring of a reaction mixture as it flows through the NMR spectrometer. beilstein-journals.orgresearchgate.net This technique provides detailed structural information and quantitative data on the species present in the reaction mixture over time. rsc.orgbeilstein-journals.org By hyphenating a flow reactor with an NMR spectrometer, one can optimize reaction conditions (e.g., temperature, residence time) and gain a deeper understanding of the reaction mechanism, including the detection of transient intermediates. beilstein-journals.org For the synthesis of this compound, Flow NMR could be used to monitor the conversion of starting materials and the formation of the product and any byproducts with high specificity.
| Technique | Information Provided | Application in Synthesis of this compound |
| ReactIR | Functional group changes, concentration profiles | Monitoring the disappearance of the hydroxyl group of oxetan-3-ol and the appearance of the ether linkage. |
| Flow NMR | Structural information, quantification of species | Real-time tracking of reactant consumption, product formation, and byproduct generation for kinetic and mechanistic studies. |
This table summarizes the application of in-situ monitoring techniques.
Future Research Directions and Perspectives on 5 Chloro 2 Oxetan 3 Yloxy Pyridine
Exploration of Novel Reaction Pathways and Methodologies for Functionalization
The functionalization of the 5-Chloro-2-(oxetan-3-yloxy)pyridine core is pivotal for diversifying its applications. While classical nucleophilic substitution reactions are known, future research will likely focus on more sophisticated and efficient methodologies.
One promising area is the exploration of transition-metal-catalyzed cross-coupling reactions. The chlorine atom on the pyridine (B92270) ring serves as a handle for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby systematically tuning the electronic and steric properties of the molecule.
Furthermore, direct C-H activation presents a modern and atom-economical approach to functionalization. Research could target the selective activation of the C-H bonds on the pyridine ring, bypassing the need for pre-functionalized starting materials. This would open up new avenues for creating complex derivatives.
The reactivity of the oxetane (B1205548) ring itself is another area ripe for investigation. rsc.org Ring-opening reactions under various catalytic conditions could lead to a diverse set of derivatives with unique functionalities. The development of asymmetric ring-opening reactions would be particularly valuable for the synthesis of chiral building blocks.
| Potential Functionalization Strategy | Key Reactants/Catalysts | Expected Outcome |
| Suzuki Coupling | Palladium catalyst, boronic acid/ester | Aryl-substituted pyridine derivatives |
| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Alkynyl-substituted pyridine derivatives |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | Amino-substituted pyridine derivatives |
| C-H Activation | Transition metal catalyst (e.g., Rh, Ru, Ir) | Direct functionalization of the pyridine ring |
| Asymmetric Ring-Opening | Chiral catalyst, nucleophile | Enantiomerically enriched functionalized ethers |
Design and Synthesis of Advanced Functional Materials Incorporating the Core Structure
The unique structural features of this compound make it an attractive building block for advanced functional materials. The rigid pyridine core can impart thermal stability and defined geometric arrangements, while the oxetane group can influence solubility and intermolecular interactions.
In the realm of polymer chemistry, this compound could be incorporated as a monomer or a functional side chain. Polymers bearing this moiety may exhibit interesting properties such as enhanced thermal stability, specific recognition capabilities, or tailored optoelectronic characteristics.
Another exciting prospect is the use of this molecule as a ligand for the construction of Metal-Organic Frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate to metal centers, while the chloro and oxetane groups can be further functionalized to tune the pore size and chemical environment within the framework. Such MOFs could find applications in gas storage, separation, and catalysis.
The development of liquid crystals and organic light-emitting diodes (OLEDs) containing this scaffold is also a plausible research direction. The inherent polarity and potential for hydrogen bonding could lead to materials with desirable mesomorphic or emissive properties.
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The convergence of chemical synthesis with automation and artificial intelligence offers a powerful paradigm for accelerating discovery. nih.govsyrris.com Automated flow synthesis platforms can be employed for the high-throughput screening of reaction conditions for the functionalization of this compound. syrris.com This would allow for the rapid identification of optimal catalysts, solvents, and temperatures for various transformations.
Machine learning algorithms can be trained on the data generated from these high-throughput experiments to build predictive models for reaction outcomes. nih.gov These models can then guide the design of new experiments, leading to a more efficient exploration of the chemical space around this core structure. nih.gov This "closed-loop" optimization, where automated execution is coupled with intelligent analysis, can significantly reduce the time and resources required to develop new synthetic routes and discover novel derivatives with desired properties. syrris.com
| Automated/AI-Driven Approach | Objective | Potential Impact |
| Automated Flow Synthesis | High-throughput reaction screening | Rapid optimization of reaction conditions |
| Machine Learning Models | Predictive modeling of reaction outcomes | Efficient exploration of chemical space |
| Closed-Loop Optimization | Autonomous experimentation and analysis | Accelerated discovery of new derivatives |
Theoretical Advancements in Understanding its Unique Reactivity Profile
A deeper theoretical understanding of the electronic structure and reactivity of this compound is crucial for guiding synthetic efforts. Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into its molecular properties.
These theoretical studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the transition state energies for various reaction pathways. This information can help chemists to design more effective and selective synthetic strategies. For instance, understanding the relative reactivity of the chlorine atom and the various C-H bonds on the pyridine ring can inform the choice of catalysts for cross-coupling and C-H activation reactions. ekb.eg
Furthermore, computational modeling can be used to study the conformational preferences of the molecule and the nature of its intermolecular interactions. This knowledge is essential for the rational design of functional materials, as these factors often dictate the bulk properties of the material. A theoretical study of tautomerism and ionization can also provide valuable information. mdpi.com
Emerging Applications in Niche Chemical Fields and Interdisciplinary Research
The versatility of the this compound scaffold opens up possibilities for its application in a variety of niche and interdisciplinary fields.
In chemical biology, derivatives of this compound could be explored as chemical probes to study biological processes. The ability to systematically modify the structure allows for the fine-tuning of its properties to interact with specific biological targets.
The field of agrochemicals could also benefit from the exploration of this molecule. The pyridine ring is a common feature in many pesticides and herbicides, and the introduction of the oxetane moiety could lead to compounds with improved efficacy or novel modes of action.
Furthermore, the unique reactivity of this compound could be harnessed in the development of novel catalysts or reagents for organic synthesis. The combination of a Lewis basic pyridine nitrogen and a potentially reactive oxetane ring could lead to interesting cooperative catalytic effects.
As research into this fascinating molecule continues, it is likely that even more unexpected and innovative applications will emerge, further solidifying its importance in the landscape of modern chemistry.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 5-Chloro-2-(oxetan-3-yloxy)pyridine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyridine ring substitution pattern and oxetane linkage. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) is advised for precise mass validation. Complementary techniques like FT-IR can identify functional groups (e.g., C-O-C in oxetane) .
Q. How can researchers assess the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies should evaluate:
- pH sensitivity : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated stability testing at elevated temperatures (e.g., 40–60°C).
- Light sensitivity : Conduct photostability tests under UV/visible light. Evidence from analogous compounds suggests oxetane-containing pyridines may hydrolyze under acidic conditions .
Q. What synthetic routes are reported for preparing pyridine derivatives with oxetane substituents?
- Methodological Answer : A common approach involves nucleophilic substitution:
React 5-chloro-2-hydroxypyridine with oxetan-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yields can vary (50–75%) depending on reaction optimization (temperature, catalyst loading) .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies of oxetane-containing pyridines be resolved?
- Methodological Answer :
- Data normalization : Account for assay variability (e.g., cell line differences, solvent effects).
- Computational modeling : Use molecular docking to predict binding affinities to biological targets (e.g., enzymes, receptors).
- Meta-analysis : Compare results across multiple studies, prioritizing data from orthogonal assays (e.g., enzymatic vs. cellular activity). For example, discrepancies in antimicrobial activity may arise from efflux pump expression in certain bacterial strains .
Q. What strategies optimize the regioselectivity of substitution reactions on this compound?
- Methodological Answer :
- Directed metalation : Use lithiation (e.g., LDA) at the C3 position, followed by electrophilic quenching.
- Catalytic cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids at the C5 chlorine site.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the chlorine position. Monitor reaction progress via TLC or LC-MS .
Q. How do computational methods aid in predicting the metabolic fate of this compound?
- Methodological Answer :
- In silico metabolism prediction : Tools like GLORY or MetaSite model Phase I/II metabolism, identifying potential oxidation sites (e.g., oxetane ring opening) or glucuronidation.
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways. For example, oxetane rings are prone to acid-catalyzed ring-opening, which DFT can simulate .
Data Analysis & Experimental Design
Q. What are the best practices for interpreting conflicting NMR spectra of oxetane-pyridine derivatives?
- Methodological Answer :
- Assign peaks systematically : Compare with spectra of simpler analogs (e.g., 2-methoxypyridine) to distinguish pyridine and oxetane signals.
- Dynamic effects : Consider rotational barriers in the oxetane moiety, which may cause splitting in ¹H NMR. Variable-temperature NMR can resolve overlapping signals .
Q. How should researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?
- Methodological Answer :
- Dose-response assays : Test concentrations from 1 nM–100 µM, using MTT or CellTiter-Glo® for viability.
- Mechanistic follow-up : Perform RNA-seq or proteomics to identify dysregulated pathways.
- Control compounds : Include structurally related analogs (e.g., 5-Bromo-2-(oxetan-3-yloxy)pyridine) to isolate the chlorine effect .
Contradiction Management
Q. How to address discrepancies in reported synthetic yields for oxetane-functionalized pyridines?
- Methodological Answer :
- Reagent purity : Ensure oxetan-3-ol is anhydrous; trace water can hydrolyze intermediates.
- Catalyst screening : Test alternatives to Mitsunobu conditions (e.g., Cu-catalyzed coupling).
- Scale-up effects : Pilot small-scale reactions (≤1 g) before scaling to avoid exothermic side reactions .
Methodological Tables
| Parameter | Recommended Protocol | Evidence |
|---|---|---|
| Purification | Silica gel chromatography (hexane:EtOAc 3:1) | |
| Stability Testing | HPLC monitoring at pH 7.4, 37°C for 24 hrs | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
